Pyrazolo[1,5-a]pyridin-5-amine
Overview
Description
Pyrazolo[1,5-a]pyridin-5-amine: is a heterocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry. This compound is characterized by a fused ring structure that includes both pyrazole and pyridine rings. The unique structural features of this compound make it a versatile building block for the synthesis of various biologically active molecules and materials.
Mechanism of Action
Target of Action
The primary target of Pyrazolo[1,5-a]pyridin-5-amine is the Mitogen-activated protein kinase 1 . This kinase plays a crucial role in cellular signaling pathways, regulating cell growth, differentiation, and apoptosis .
Mode of Action
It is known that the compound interacts with its target, the mitogen-activated protein kinase 1, leading to changes in the kinase’s activity . The interaction likely involves bonding of the NH2-group of the starting aminopyrazole with the Cβ of the compound .
Biochemical Pathways
This compound affects the MAPK/ERK pathway, which is involved in regulating cellular processes such as growth and differentiation . The compound’s interaction with Mitogen-activated protein kinase 1 can lead to changes in this pathway, potentially affecting downstream cellular processes .
Biochemical Analysis
Biochemical Properties
Pyrazolo[1,5-a]pyridin-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways. The interaction between this compound and these kinases involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events . Additionally, this compound can bind to DNA and RNA, affecting gene expression and protein synthesis.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . This compound also affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their function. For instance, this compound can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby blocking the transfer of phosphate groups to target proteins . This inhibition results in the disruption of downstream signaling pathways and alterations in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, the compound may undergo degradation, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anti-cancer activities . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites . For example, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. This inhibition can result in altered drug metabolism and potential drug-drug interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo[1,5-a]pyridin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyrazole with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyridin-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridines, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
Chemistry
In chemistry, Pyrazolo[1,5-a]pyridin-5-amine is used as a building block for the synthesis of complex heterocyclic compounds. Its unique structure allows for the creation of diverse molecular scaffolds that are valuable in drug discovery and development.
Biology
Biologically, this compound derivatives have shown promise as enzyme inhibitors and receptor modulators. These compounds are being investigated for their potential to treat various diseases, including cancer and neurological disorders.
Medicine
In medicine, this compound-based compounds are being explored for their therapeutic potential. They have been found to exhibit anti-inflammatory, analgesic, and antimicrobial properties, making them candidates for the development of new pharmaceuticals.
Industry
Industrially, this compound is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells. Its ability to form stable, conjugated systems makes it suitable for these high-tech applications.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[1,5-a]pyrimidine
- Pyrazolo[3,4-b]pyridine
- Pyrazolo[4,3-c]pyridine
Uniqueness
Compared to similar compounds, Pyrazolo[1,5-a]pyridin-5-amine stands out due to its unique ring structure, which provides distinct electronic and steric properties. These features make it a valuable scaffold for the design of novel molecules with specific biological activities. Additionally, its versatility in undergoing various chemical reactions enhances its utility in synthetic chemistry.
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-2-4-10-7(5-6)1-3-9-10/h1-5H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWORWAKEFTHQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717462 | |
Record name | Pyrazolo[1,5-a]pyridin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80717462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1101120-37-9 | |
Record name | Pyrazolo[1,5-a]pyridin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80717462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyrazolo[1,5-a]pyridin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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